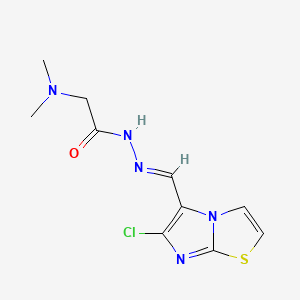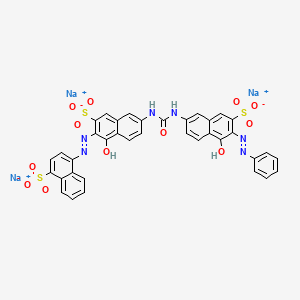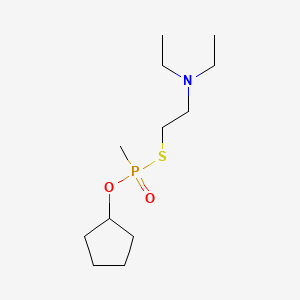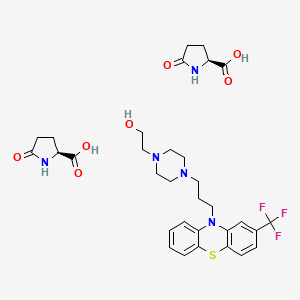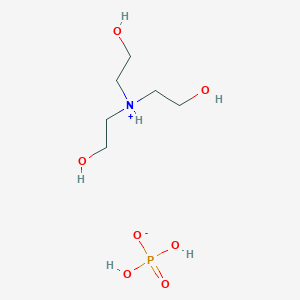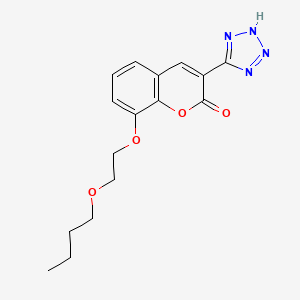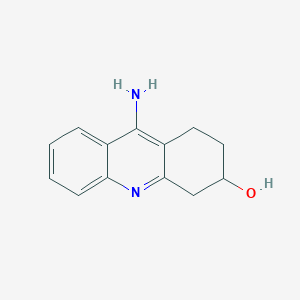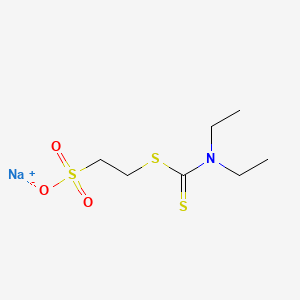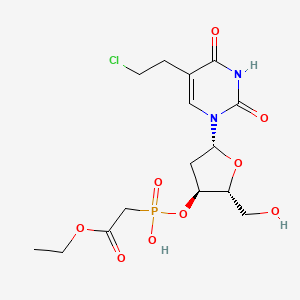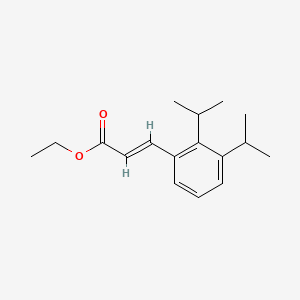
4'-(Butylcarbamoyl)-alpha-methyl-1-piperidineacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 1261662, also known as 6-Bromo-2-chloropyridine-3-sulfonyl chloride, is a chemical compound with the molecular formula C5H2BrCl2NO2S and a molecular weight of 290.95 g/mol . This compound is primarily used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloropyridine-3-sulfonyl chloride typically involves the chlorination and bromination of pyridine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) and brominating agents like bromine (Br2) under controlled temperatures and solvent conditions .
Industrial Production Methods
In industrial settings, the production of 6-Bromo-2-chloropyridine-3-sulfonyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of reagents and the use of advanced purification techniques such as recrystallization and distillation to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-chloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
6-Bromo-2-chloropyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-chloropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-chloropyridine: Similar in structure but lacks the sulfonyl chloride group.
2-Chloropyridine-3-sulfonyl chloride: Similar but without the bromine atom.
6-Bromo-3-pyridinesulfonyl chloride: Similar but with different substitution patterns.
Uniqueness
6-Bromo-2-chloropyridine-3-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
94431-09-1 |
|---|---|
Formule moléculaire |
C19H29N3O2 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N-butyl-4-(2-piperidin-1-ylpropanoylamino)benzamide |
InChI |
InChI=1S/C19H29N3O2/c1-3-4-12-20-19(24)16-8-10-17(11-9-16)21-18(23)15(2)22-13-6-5-7-14-22/h8-11,15H,3-7,12-14H2,1-2H3,(H,20,24)(H,21,23) |
Clé InChI |
SPWRNOCAJVFKQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



